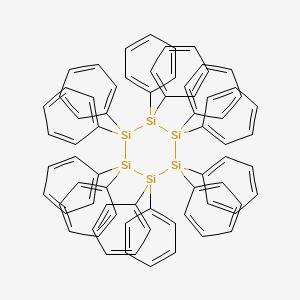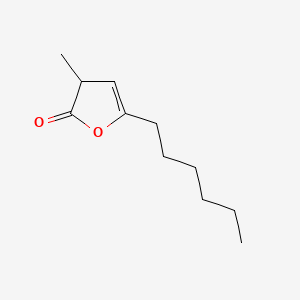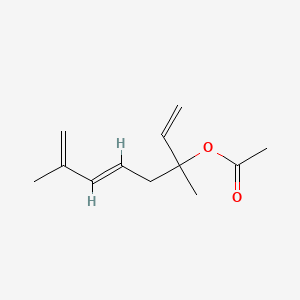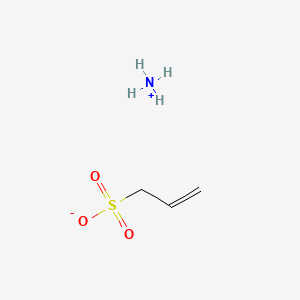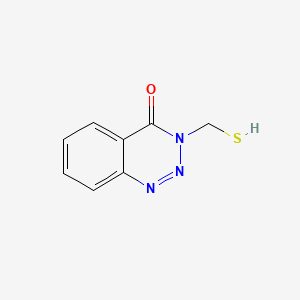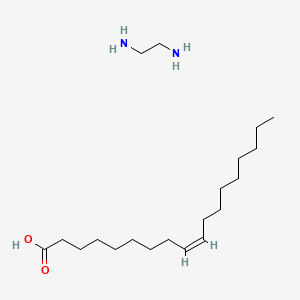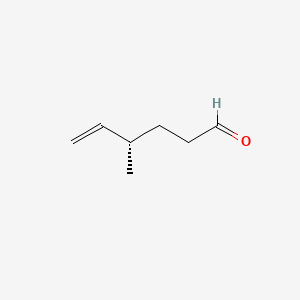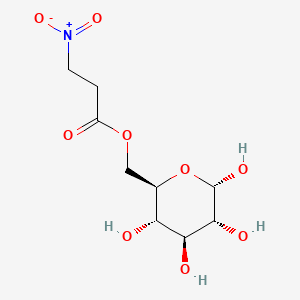
alpha-D-Glucopyranose, 6-(3-nitropropanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucopyranose, 6-(3-nitropropanoate) is a derivative of alpha-D-Glucopyranose, a form of glucose. This compound is characterized by the presence of a nitropropanoate group at the sixth carbon of the glucopyranose ring. It is a specialized compound used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranose, 6-(3-nitropropanoate) typically involves the esterification of alpha-D-Glucopyranose with 3-nitropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under controlled temperature conditions to ensure the selective formation of the desired ester.
Industrial Production Methods
Industrial production of alpha-D-Glucopyranose, 6-(3-nitropropanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Alpha-D-Glucopyranose, 6-(3-nitropropanoate) undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of alpha-D-Glucopyranose.
Reduction: Amino derivatives of alpha-D-Glucopyranose.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Alpha-D-Glucopyranose, 6-(3-nitropropanoate) is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: In studies related to carbohydrate metabolism and enzyme-substrate interactions.
Industry: Used in the production of specialized chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of alpha-D-Glucopyranose, 6-(3-nitropropanoate) involves its interaction with specific molecular targets, primarily enzymes involved in carbohydrate metabolism. The nitropropanoate group can undergo various chemical transformations, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved include ester hydrolysis and subsequent metabolic processes.
類似化合物との比較
Similar Compounds
Alpha-D-Glucopyranose: The parent compound without the nitropropanoate group.
Beta-D-Glucopyranose: An isomer of alpha-D-Glucopyranose with different stereochemistry.
Alpha-D-Galactopyranose: A similar compound with a different arrangement of hydroxyl groups.
Uniqueness
Alpha-D-Glucopyranose, 6-(3-nitropropanoate) is unique due to the presence of the nitropropanoate group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research applications where such functionality is required.
特性
CAS番号 |
59440-99-2 |
|---|---|
分子式 |
C9H15NO9 |
分子量 |
281.22 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 3-nitropropanoate |
InChI |
InChI=1S/C9H15NO9/c11-5(1-2-10(16)17)18-3-4-6(12)7(13)8(14)9(15)19-4/h4,6-9,12-15H,1-3H2/t4-,6-,7+,8-,9+/m1/s1 |
InChIキー |
PZXVGMNFZWTQGO-GXHGQEQLSA-N |
異性体SMILES |
C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O |
正規SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


